Cas no 1421469-24-0 (N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide)
![N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/1421469-24-0x500.png)
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-1,2-oxazole-5-carboxamide
- N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide
- N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide
- VU0531995-1
- AKOS024532043
- F6107-0001
- 1421469-24-0
-
- インチ: 1S/C17H16FN3O2/c18-14-5-3-4-13(10-14)11-15(21-8-1-2-9-21)12-19-17(22)16-6-7-20-23-16/h1-10,15H,11-12H2,(H,19,22)
- InChIKey: NDVZYEWOMSZXQG-UHFFFAOYSA-N
- ほほえんだ: O1C(C(NCC(N2C=CC=C2)CC2=CC=CC(F)=C2)=O)=CC=N1
計算された属性
- せいみつぶんしりょう: 313.12265492g/mol
- どういたいしつりょう: 313.12265492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 60.1Ų
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6107-0001-2mg |
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide |
1421469-24-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6107-0001-1mg |
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide |
1421469-24-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6107-0001-5mg |
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide |
1421469-24-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6107-0001-2μmol |
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide |
1421469-24-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6107-0001-5μmol |
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide |
1421469-24-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6107-0001-3mg |
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide |
1421469-24-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6107-0001-4mg |
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide |
1421469-24-0 | 4mg |
$66.0 | 2023-09-09 |
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamide 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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9. Book reviews
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
N-[3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl]-1,2-oxazole-5-carboxamideに関する追加情報
N-[3-(3-Fluorophenyl)-2-(1H-Pyrrol-1-yl)Propyl]-1,2-Oxazole-5-Carboxamide: A Comprehensive Overview
N-[3-(3-Fluorophenyl)-2-(1H-Pyrrol-1-yl)Propyl]-1,2-Oxazole-5-Carboxamide, identified by the CAS number 1421469-24-0, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery. The molecule consists of a 1,2-oxazole ring, a carboxamide group, and a substituted propyl chain that includes a 3-fluorophenyl group and a 1H-pyrrole moiety. These structural elements contribute to its intriguing chemical properties and biological activity.
The synthesis of this compound involves a series of well-defined organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have optimized the synthetic pathway to achieve high yields and purity, ensuring its suitability for further studies. The compound's structure has been characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its three-dimensional conformation and intermolecular interactions.
Recent studies have focused on the pharmacological properties of N-[3-(3-Fluorophenyl)-2-(1H-Pyrrol-1-yl)Propyl]-1,2-Oxazole-5-Carboxamide. Preclinical experiments have demonstrated its potential as a modulator of various biological targets, including enzymes, receptors, and ion channels. For instance, the compound has shown inhibitory activity against certain kinases, making it a promising candidate for anti-cancer therapies. Additionally, its ability to interact with G-protein coupled receptors (GPCRs) suggests potential applications in the treatment of neurological disorders.
The fluorine atom in the 3-fluorophenyl group plays a crucial role in modulating the compound's pharmacokinetic properties. Fluorine substitution often enhances lipophilicity and metabolic stability, which are critical factors for drug bioavailability. Furthermore, the presence of the 1H-pyrrole ring introduces additional electronic effects and hydrogen bonding capabilities, enhancing the compound's interaction with biological targets.
In terms of safety profile, preliminary toxicity studies indicate that N-[3-(3-Fluorophenyl)-2-(1H-Pyrrol-1-yl)Propyl]-1,2-Oxazole-5-Carboxamide exhibits low acute toxicity in animal models. However, further long-term studies are required to fully assess its safety for human use. Regulatory agencies emphasize the importance of thorough toxicological evaluations before advancing such compounds into clinical trials.
The development of this compound highlights the importance of interdisciplinary collaboration in drug discovery. Chemists work closely with biologists and pharmacologists to design molecules with optimal therapeutic potential. The integration of computational modeling techniques has further accelerated the discovery process by predicting molecular interactions and guiding experimental efforts.
In conclusion, N-[3-(3-Fluorophenyl)-2-(1H-Pyrrol-1-yl)Propyl]-1,2-Oxazole-5-Carboxamide represents a significant advancement in medicinal chemistry. Its unique structure and promising biological activity position it as a valuable tool for exploring novel therapeutic strategies. As research continues to unfold, this compound may pave the way for innovative treatments across various disease areas.
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